![molecular formula C11H17Cl2N3O B6342823 [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride CAS No. 1187582-25-7](/img/structure/B6342823.png)

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

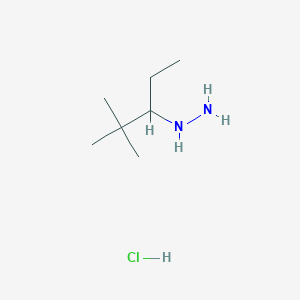

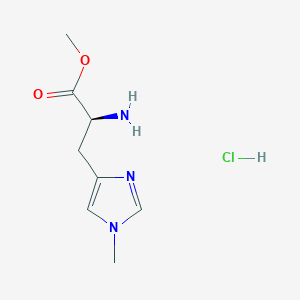

The synthesis of similar compounds involves the use of o-phenylenediamine and glycine in a high-pressure reactor, followed by stirring at 120°C for 48 hours . After cooling, the pH is adjusted to around 8 with concentrated ammonia, and the resulting solid is filtered and recrystallized from distilled water .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C2NC(CCC(O)=O)=NC2=C1.Cl . This indicates that the compound contains a methoxy group attached to a benzimidazole ring, which is further connected to a propylamine group. Physical And Chemical Properties Analysis

“[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideethoxybenzimidazole dihydrochloride has been studied for its potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation. Additionally, it has been studied for its potential use in drug delivery systems, as well as for its potential use in drug discovery.

作用機序

Target of Action

The primary target of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in cell signaling and gene expression .

Pharmacokinetics

The compound’s effectiveness against stat3 overactivation suggests it has sufficient bioavailability to reach its target .

Result of Action

The compound exhibits antiproliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy .

Action Environment

実験室実験の利点と制限

The advantages of using [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideethoxybenzimidazole dihydrochloride in laboratory experiments include its relative stability, low toxicity, and low cost. Additionally, it is soluble in water, which makes it easy to use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, its effects on biochemical and physiological processes are not yet fully understood, which can limit its use in certain experiments.

将来の方向性

There are a number of potential future directions for the use of [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideethoxybenzimidazole dihydrochloride. For example, further research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential use in drug delivery systems and drug discovery. Additionally, further research could be done to explore its potential use in other areas, such as neurochemistry, biotechnology, and pharmacology. Finally, further research could be done to explore its potential use in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer.

合成法

[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideethoxybenzimidazole dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 5-methoxybenzimidazole and 3-methyl-2-butanone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-methyl-5-methoxybenzimidazole. The second step involves the reaction of the intermediate with hydrochloric acid to form the desired product, [3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochlorideethoxybenzimidazole dihydrochloride.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Warning" . The hazard statement H302 indicates that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

特性

IUPAC Name |

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12;;/h4-5,7H,2-3,6,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVVREQNVKOJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)